![molecular formula C21H20F4N2O2 B13392132 N-(3-Fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B13392132.png)
N-(3-Fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tarafenacin is a small molecule drug that acts as a highly selective antagonist of the muscarinic acetylcholine receptor M3. It has been primarily investigated for its potential use in treating overactive bladder syndrome and urinary incontinence . The compound is known for its high selectivity for the M3 receptor over the M2 receptor, which is crucial for minimizing cardiovascular side effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tarafenacin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinuclidinol core and the subsequent attachment of the fluorinated phenyl groups. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired intermediates .
Industrial Production Methods
Industrial production of Tarafenacin follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. The purification steps often include recrystallization and chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
Tarafenacin undergoes various chemical reactions, including:
Oxidation: This reaction is less common for Tarafenacin due to its stable structure.
Reduction: Rarely occurs under normal conditions.
Substitution: Commonly involves the replacement of hydrogen atoms with fluorine atoms to enhance receptor selectivity.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Mild reducing agents such as sodium borohydride.
Substitution: Fluorinating agents like diethylaminosulfur trifluoride (DAST) are commonly used.
Major Products
The major products formed from these reactions are typically fluorinated derivatives of Tarafenacin, which exhibit enhanced pharmacological properties .
科学研究应用
Tarafenacin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its role in modulating muscarinic receptors in various tissues.
Medicine: Primarily researched for treating overactive bladder syndrome and urinary incontinence
作用机制
Tarafenacin exerts its effects by selectively antagonizing the muscarinic acetylcholine receptor M3. This receptor is primarily responsible for bladder muscle contractions. By blocking this receptor, Tarafenacin reduces the urgency to urinate, thereby alleviating symptoms of overactive bladder syndrome . The molecular targets include the M3 receptor, and the pathways involved are primarily related to the inhibition of acetylcholine-induced bladder contractions .
相似化合物的比较
Similar Compounds
Oxybutynin: Another antimuscarinic agent used for overactive bladder but with less selectivity for the M3 receptor.
Tolterodine: Similar efficacy but different side effect profile.
Solifenacin: Offers dose titration and has a lower incidence of dry mouth.
Darifenacin: Highly selective for the M3 receptor but has higher rates of constipation and dry mouth.
Uniqueness
Tarafenacin stands out due to its high selectivity for the M3 receptor, which minimizes cardiovascular side effects and enhances its safety profile .
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O2/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26/h1-3,8-10,14,19H,4-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZDMXYRRQJIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2H-furan-5-one](/img/structure/B13392056.png)
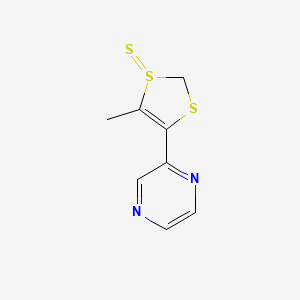
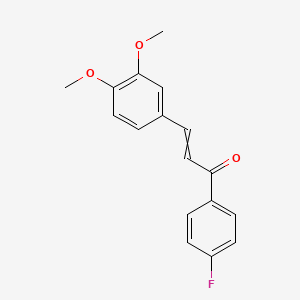
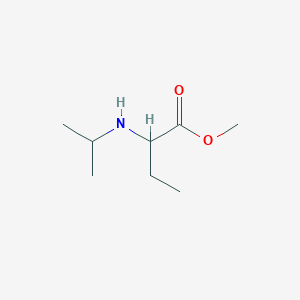
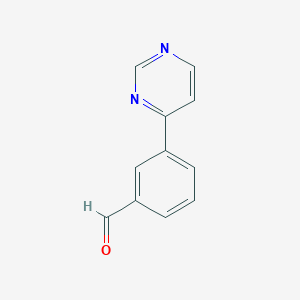
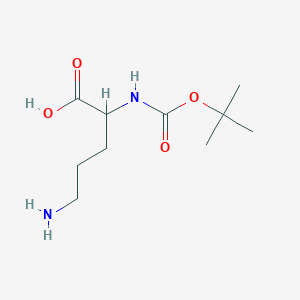
![tert-butyl 3-[4-[[N-(cyclohexanecarbonyl)-3-(3-methoxy-3-oxoprop-1-enyl)anilino]methyl]phenyl]prop-2-enoate](/img/structure/B13392101.png)
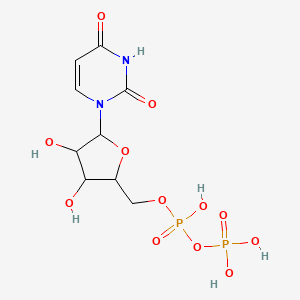

![(1R)-3-(3,4-dimethoxyphenyl)-1-{3-[2-(morpholin-4-yl)ethoxy]phenyl}propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B13392122.png)
![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] methanesulfonate](/img/structure/B13392124.png)
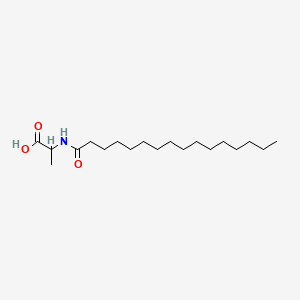
![disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate](/img/structure/B13392156.png)
